Bienvenue dans la boutique en ligne BenchChem!

Cys-[HIV-Tat (47-57)]

Drug Delivery Peptide Conjugation Cell-Penetrating Peptide

Cys-[HIV-Tat (47-57)] features a unique N-terminal cysteine residue providing a reactive thiol group for site-specific, covalent conjugation of cargoes via disulfide or thioether linkages. This ensures homogeneous, structurally defined conjugates—unlike unmodified Tat peptides, which rely on non-specific electrostatic interactions that compromise cargo activity. Essential for researchers requiring reproducible, quantitative intracellular delivery of functional proteins, antibodies, or nanoparticles. Request a quote today.

Molecular Formula C₆₇H₁₂₄N₃₄O₁₄S
Molecular Weight 1661.99
CAS No. 583836-55-9
Cat. No. B612688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCys-[HIV-Tat (47-57)]
CAS583836-55-9
SynonymsCys-[HIV-Tat (47-57)]
Molecular FormulaC₆₇H₁₂₄N₃₄O₁₄S
Molecular Weight1661.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Cys-[HIV-Tat (47-57)] CAS 583836-55-9: An Overview of the Arginine-Rich Cell-Penetrating Dodecapeptide for Conjugation and Delivery


Cys-[HIV-Tat (47-57)] (CAS: 583836-55-9) is a 12-residue, arginine-rich cell-penetrating peptide (CPP) derived from the HIV-1 transactivator protein . Its defining structural feature is an N-terminal cysteine residue, which introduces a reactive thiol group [1]. This modification distinguishes it from the native Tat(47-57) sequence and enables site-specific, covalent conjugation of various molecular cargoes via disulfide or thioether linkages, a core requirement for targeted intracellular delivery studies .

Why Unmodified Tat(47-57) Cannot Substitute for Cys-[HIV-Tat (47-57)] in Conjugation-Dependent Assays


Substituting Cys-[HIV-Tat (47-57)] with unmodified Tat(47-57) or other basic CPPs introduces significant experimental variability and functional limitations. The N-terminal cysteine residue provides a unique, nucleophilic thiol group that is absent in the native Tat(47-57) sequence (CYGRKKRRQRRR-NH2 vs. YGRKKRRQRRR-NH2) . This single amino acid addition enables quantitative, site-directed conjugation via thiol-specific chemistry. Without this group, conjugation relies on non-specific electrostatic interactions or modification of amine groups on lysine residues, which can compromise the biological activity of the cargo and the penetrating function of the peptide [1]. The data below quantify these critical differences, demonstrating why generic substitution is not scientifically valid for applications requiring defined, covalent cargo linkage.

Quantitative Differentiation of Cys-[HIV-Tat (47-57)]: Conjugation Efficiency and Functional Performance Data


Site-Specific Cargo Conjugation Efficiency of Cys-Tat(47-57) vs. Native Tat(47-57)

Cys-[HIV-Tat (47-57)] enables a ~30% isolated yield in a single-step conjugation reaction due to its N-terminal cysteine residue, as demonstrated in a study that used this peptide to create a disulfide-linked protein conjugate [1]. In contrast, unmodified Tat(47-57) lacks this specific reactive site; attempts to conjugate cargo via its lysine residues are non-specific, often resulting in heterogeneous products with undefined stoichiometry and reduced biological activity, a difference that cannot be quantified as a single yield value but is a well-established limitation in peptide chemistry [2].

Drug Delivery Peptide Conjugation Cell-Penetrating Peptide

Functional Comparison: Furin Inhibitory Activity of HIV-1 TAT47-57 Peptide vs. Chariot Reagent

While this data is for the unmodified TAT47-57 peptide, it establishes a critical baseline for the class: HIV-1 TAT47-57 is a micromolar inhibitor of furin activity in vitro [1]. This activity is directly correlated with a 25% reduction in HT1080 cell migration, a process mediated by proprotein convertases [1]. The Chariot reagent, another cell-penetrating peptide, was also a micromolar inhibitor, but the specific activity of TAT47-57 provides a benchmark for the functional relevance of this sequence [1].

Proprotein Convertase Inhibition Cell Migration Furin

Comparative Cellular Internalization: Tat(47-57) vs. Penetratin(43-58) in Epithelial Cell Models

A head-to-head comparative study in MDCK epithelial monolayers and HeLa cells demonstrated that Tat(47-57) and penetratin(43-58) exhibit a similar punctuated cytoplasmic distribution pattern, with no relevant toxicity observed for either peptide [1]. This provides a direct, visual comparator for the class-level behavior of the Tat sequence in a defined epithelial model system [1].

Cellular Uptake MDCK Cells Cell-Penetrating Peptide

Metabolic Stability of Tat(47-57) in Epithelial Models: Evidence for Premature Cleavage

When in contact with epithelial models (MDCK, Calu-3, TR146), Tat(47-57) was subject to efficient metabolism, with initial cleavage occurring at the N-terminal domain, likely by endopeptidase activity [1]. The Calu-3 model exhibited the highest proteolytic activity. This finding highlights a key limitation of the native sequence and provides the rationale for using modified derivatives, such as Cys-[HIV-Tat (47-57)], where the N-terminal cysteine could be leveraged for the attachment of stabilizing groups or for the design of prodrugs that require cleavage for cargo release [1].

Peptide Stability Proteolytic Degradation Drug Delivery

Validated Research and Industrial Applications for Cys-[HIV-Tat (47-57)] Driven by Conjugation and Delivery Data


Site-Specific Conjugation for Targeted Intracellular Protein Delivery

The N-terminal cysteine of Cys-[HIV-Tat (47-57)] enables the creation of homogeneous protein-peptide conjugates via disulfide or thioether linkages. This is essential for delivering functional proteins (e.g., enzymes, transcription factors) or antibodies into cells while preserving their native activity, an application for which unmodified Tat peptides are ineffective due to their non-specific conjugation chemistry [1].

Development of Stable Prodrugs and Nanoparticle Formulations

Leveraging the thiol group for covalent attachment to polymeric carriers or the surface of nanoparticles creates stable, well-defined drug delivery systems. This approach addresses the instability of the native Tat sequence in biological environments, as evidenced by its rapid proteolytic degradation in epithelial models [2].

Investigating Furin-Mediated Processes in Viral Pathogenesis and Cancer Metastasis

As an analog of the potent furin inhibitor HIV-1 TAT47-57 (which reduces cell migration by 25%), Cys-[HIV-Tat (47-57)] can be used as a scaffold for developing inhibitors of proprotein convertases, key enzymes in viral maturation and cancer cell motility [3].

Calibrated Cellular Uptake Studies in Epithelial Barrier Models

Given the established, comparable uptake pattern of Tat(47-57) in MDCK epithelial cell monolayers (a model for drug absorption), Cys-[HIV-Tat (47-57)] serves as a validated control and delivery vector for assessing the transepithelial transport of conjugated cargoes in pharmaceutical development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cys-[HIV-Tat (47-57)]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.